molecular formula C3H4Br2N2O2 B587544 Dibromo Malonamide-13C3 CAS No. 1246815-05-3

Dibromo Malonamide-13C3

Cat. No.: B587544
CAS No.: 1246815-05-3
M. Wt: 262.862
InChI Key: SWHQVMGRXIYDSF-VMIGTVKRSA-N
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Description

Preparation Methods

The preparation of Dibromo Malonamide-13C3 involves the gradual synthesis of appropriate starting materials through chemical synthesis reactions. One common method includes the hydrolysis of the nitrile group in 2,2-dibromo-3-cyano-acetamide to yield the amide functionality of 2,2-dibromo-malonamide . The specific reaction conditions may vary depending on the experimental setup and the desired purity of the final product.

Chemical Reactions Analysis

Dibromo Malonamide-13C3 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific reagents and conditions are required.

    Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include strong acids or bases, nucleophiles like amines or thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dibromo Malonamide-13C3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Dibromo Malonamide-13C3 can be compared with other similar compounds such as:

    Dibromo Malonamide: The non-labeled version of the compound, which lacks the 13C isotope.

    Dibromopropanediamide: Another similar compound with slight variations in its molecular structure.

The uniqueness of this compound lies in its stable isotope labeling, which provides significant advantages in research applications, particularly in NMR spectroscopy and metabolomics .

Properties

IUPAC Name

2,2-dibromo(1,2,3-13C3)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHQVMGRXIYDSF-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)N)(Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([13C]([13C](=O)N)(Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747598
Record name 2,2-Dibromo(~13~C_3_)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-05-3
Record name 2,2-Dibromo(~13~C_3_)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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